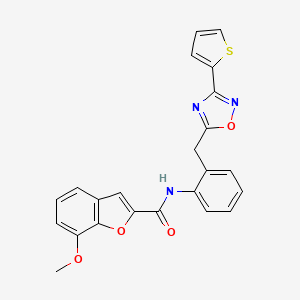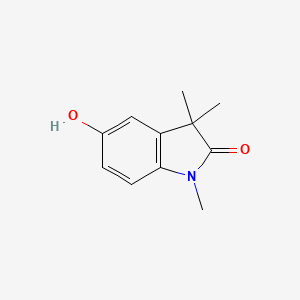![molecular formula C22H14F2N4O3S B2847818 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226449-40-6](/img/no-structure.png)
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H14F2N4O3S and its molecular weight is 452.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been conducted to understand their molecular interactions, specifically as antagonists for the CB1 cannabinoid receptor. These studies employ molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (3D-QSAR) models to elucidate the binding mechanisms to receptors, which can provide insights into the development of new pharmacological agents (Shim et al., 2002).
Anticancer Research
Compounds with a piperazine substituent have shown potential in anticancer activity. For instance, polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated in vitro across various cancer cell lines, revealing some compounds as effective anticancer agents. This suggests a potential avenue for research into the anticancer applications of the chemical compound (Turov, 2020).
Antimicrobial and Antitumor Activity
Further research on related compounds includes the synthesis and evaluation of their antimicrobial and antitumor activities. For example, novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant anticancer activity against certain cell lines, indicating potential therapeutic applications (Kumar et al., 2016).
Synthesis and Structural Analysis
Research also encompasses the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies are crucial for the rational design of compounds with desired biological activities (Lv et al., 2013).
Mechanism of Action
Target of Action
A similar compound was found to have a potent in vitro antipromastigote activity, which suggests that it might interact with similar targets .
Mode of Action
This could result in changes to cellular processes, leading to the observed biological effects .
Biochemical Pathways
Based on the compound’s potential antipromastigote activity, it could be inferred that it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .
Result of Action
Given its potential antipromastigote activity, it could be inferred that the compound may exert cytotoxic effects on parasites, leading to their death .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide' involves the reaction of 5-chloro-2-methylphenylpiperazine with sulfonyl chloride, followed by reaction with N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "sulfonyl chloride", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "5-chloro-2-methylphenylpiperazine is dissolved in dichloromethane and cooled to 0°C.", "Sulfonyl chloride is added dropwise to the reaction mixture, followed by triethylamine.", "The reaction mixture is stirred at room temperature for 2 hours.", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is added to the reaction mixture and stirred for an additional 2 hours.", "The reaction mixture is quenched with water and extracted with dichloromethane.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure and the crude product is purified by column chromatography using diethyl ether as the eluent.", "The final product, '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide', is obtained as a white solid." ] } | |
CAS RN |
1226449-40-6 |
Molecular Formula |
C22H14F2N4O3S |
Molecular Weight |
452.44 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14F2N4O3S/c23-15-5-1-13(2-6-15)11-28-21(29)19-17(9-10-32-19)27(22(28)30)12-18-25-20(26-31-18)14-3-7-16(24)8-4-14/h1-10H,11-12H2 |
InChI Key |
OITPGDGBRHLJMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



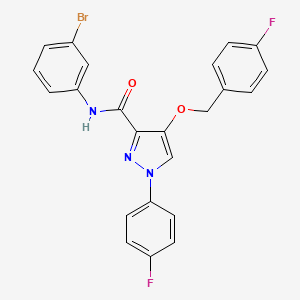
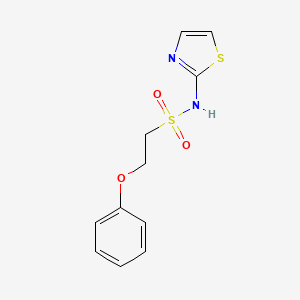
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)
![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2847745.png)
![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)
![methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2847748.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)
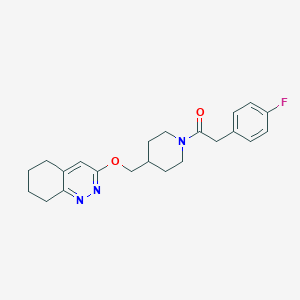
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)

